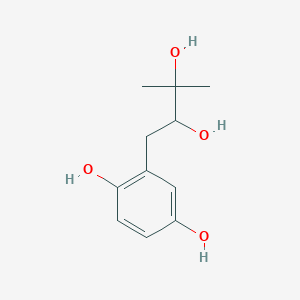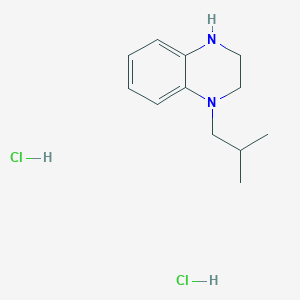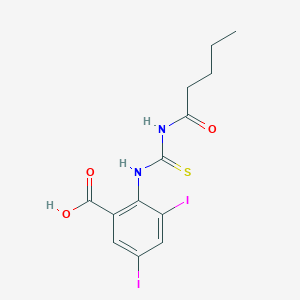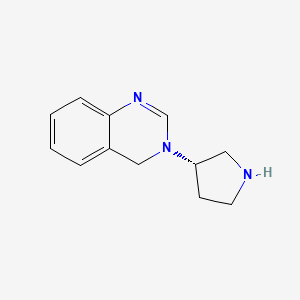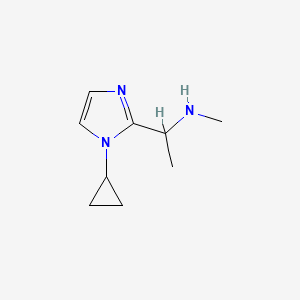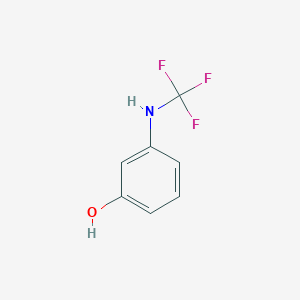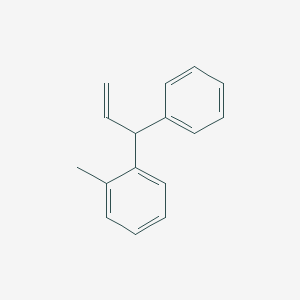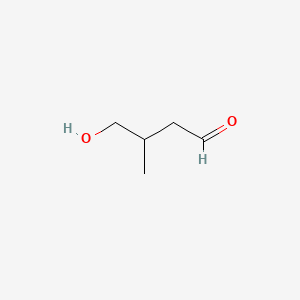
4-Hydroxy-3-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methylbutanal is an organic compound with the molecular formula C5H10O2. It is an aldehyde with a hydroxyl group attached to the fourth carbon and a methyl group attached to the third carbon. This compound is known for its role in various chemical reactions and its presence in different industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methylbutanal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by a reduction step. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to achieve the required purity levels for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-methylbutanal undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-3-methylbutanoic acid.
Reduction: 4-Hydroxy-3-methylbutanol.
Substitution: Depending on the nucleophile, products can include halogenated, aminated, or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methylbutanal has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can participate in enzymatic reactions where it acts as a substrate or inhibitor. The hydroxyl and aldehyde functional groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methylbutanoic acid: An oxidized form of 4-Hydroxy-3-methylbutanal.
4-Hydroxy-3-methylbutanol: A reduced form of this compound.
3-Methylbutanal: Lacks the hydroxyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
56805-34-6 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
4-hydroxy-3-methylbutanal |
InChI |
InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3 |
InChI-Schlüssel |
RWXBAXNFTXQJAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)
